molecular formula C9H10BFO4 B1532220 4-Ethoxy-3-fluoro-2-formylphenylboronic acid CAS No. 1246404-48-7

4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Cat. No.: B1532220
CAS No.: 1246404-48-7
M. Wt: 211.98 g/mol
InChI Key: VLMZKIWLAAGVCK-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-2-formylphenylboronic acid: is an organoboron compound with the molecular formula C9H10BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy, fluoro, and formyl groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-3-fluoro-2-formylphenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2. The reaction mixture is heated to facilitate the borylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or substituted alkene products.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether).

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

Scientific Research Applications

Chemistry: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor, contributing to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including the manufacture of polymers, dyes, and electronic materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired carbon-carbon bond. The formyl and ethoxy groups on the phenyl ring can influence the reactivity and selectivity of the coupling reaction.

Comparison with Similar Compounds

  • 4-Fluoro-3-formylphenylboronic acid
  • 4-Ethoxyphenylboronic acid
  • 3-Fluoro-4-ethoxyphenylboronic acid

Comparison: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid is unique due to the presence of both ethoxy and formyl groups on the phenyl ring, which can enhance its reactivity and selectivity in coupling reactions. Compared to 4-Fluoro-3-formylphenylboronic acid, the additional ethoxy group provides different electronic and steric properties, potentially leading to different reaction outcomes. Similarly, the presence of the formyl group distinguishes it from 4-Ethoxyphenylboronic acid, offering additional functionalization possibilities.

Properties

IUPAC Name

(4-ethoxy-3-fluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMZKIWLAAGVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, n-BuLi (43.3 mL, 71.42 mmol) was slowly added dropwise, at −70° C. or lower, to a THF (200 mL) solution of compound (54) (19.8 g, 68.02 mmol). The reaction mixture was agitated at −70° C. or lower for 1 hour, and then trimethyl borate (10.6 g, 102.0 mmol) was slowly added dropwise thereto. The reaction mixture was returned to room temperature, and then quenched with 200 mL of 2N hydrochloric acid aqueous solution, and extracted with 100 mL of toluene three times. Combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and then dried over magnesium sulfate, and a solvent was distilled off by an evaporator. The residue was washed with heptane, and thus (4-ethoxy-3-fluoro-2-formylphenyl)boronic acid (55) (9.85 g, yield 68.3%) was obtained.
Quantity
43.3 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, n-BuLi (141.1 mL, 232.8 mmol) was slowly added dropwise, at −70° C. or lower, to a THF (500 mL) solution of compound (78) (61.2 g, 213.0 mmol). The reaction mixture was agitated at −70° C. or lower for 1 hour, and then trimethyl borate (33.0 g, 317 mmol) was slowly added dropwise thereto. The reaction mixture was returned to room temperature, and then quenched with 400 mL of 2N hydrochloric acid aqueous solution, and extracted with 200 mL of toluene three times. Combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and then dried over magnesium sulfate, and a solvent was distilled off by an evaporator. The residue was washed with heptane, and thus (3-fluoro-2-formyl-4-ethoxyphenyl)boronic acid (79) (38.1 g, yield 86.0%) was obtained.
Quantity
141.1 mL
Type
reactant
Reaction Step One
Name
compound ( 78 )
Quantity
61.2 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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